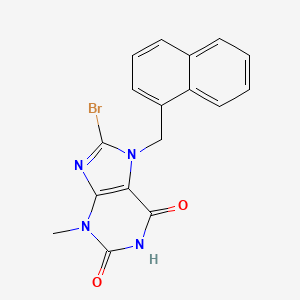
8-bromo-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. The purine ring system is present in many natural products, including nucleotides and alkaloids.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, followed by various substitution reactions to introduce the bromo, methyl, and naphthalen-1-ylmethyl groups.Molecular Structure Analysis
The molecular structure would be based on the purine ring system, with the various substituents attached at the appropriate positions. The presence of these groups would likely have a significant effect on the physical and chemical properties of the compound.Chemical Reactions Analysis
As a purine derivative, this compound could potentially undergo a variety of chemical reactions. The bromo group could be replaced via nucleophilic substitution reactions, and the methyl group could potentially be oxidized.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the purine ring system and the various substituents. For example, the bromo group is likely to make the compound more dense and higher-boiling than the parent purine.Applications De Recherche Scientifique
Organic Synthesis and Material Science
Researchers have developed efficient methodologies for synthesizing compounds with naphthalene structures, exploring their applications in creating advanced materials. For instance, Mallakpour and Rafiee (2007) demonstrated the combination of ionic liquids and microwave irradiation as a green protocol for polycondensation involving naphthalene derivatives, resulting in soluble poly(urea-urethane)s with good yields and inherent viscosities. This method highlights the potential of naphthalene structures in the development of polymers with specific properties (Mallakpour & Rafiee, 2007).
Chemosensors for Transition Metal Ions
Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based chemosensors capable of detecting transition metal ions with high selectivity towards Cu2+ ions. This application is significant in environmental monitoring and industrial process control, showcasing the versatility of naphthalene derivatives in chemical sensing technologies (Gosavi-Mirkute et al., 2017).
Antiproliferative Activity
In the search for new anticancer agents, Zagórska et al. (2021) reported on the design, synthesis, and biological evaluation of hydantoin and purine derivatives, incorporating naphthalene moieties for anticancer activity. Their findings suggest the potential therapeutic applications of these compounds in cancer treatment, highlighting the significant role of naphthalene structures in medicinal chemistry (Zagórska et al., 2021).
Antifungal Activity and Molecular Modeling
Filho et al. (2016) explored the synthesis, antifungal activity, and molecular modeling studies of new Mannich bases derived from lawsone, incorporating naphthalene-1,4-dione derivatives. Their work demonstrates the antifungal potential of these compounds, offering insights into their mechanism of action and establishing a foundation for future drug development efforts against fungal infections (Filho et al., 2016).
Safety And Hazards
Again, without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing for biological activity.
Propriétés
IUPAC Name |
8-bromo-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O2/c1-21-14-13(15(23)20-17(21)24)22(16(18)19-14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXIWOKRFRLOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

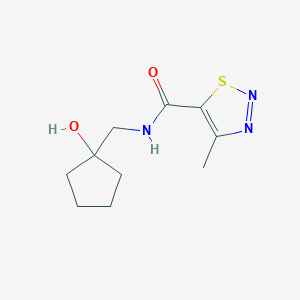
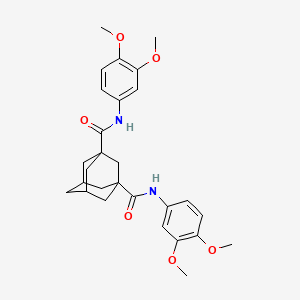
![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)
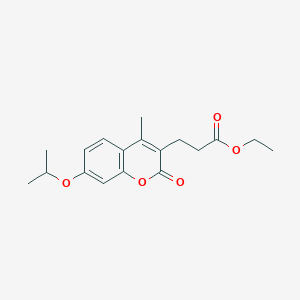
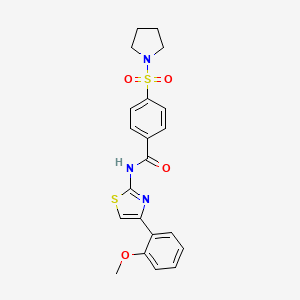
![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)
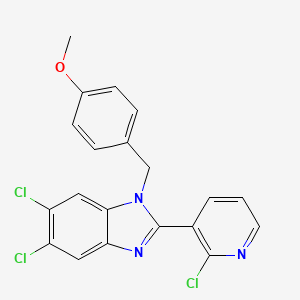
![3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650838.png)
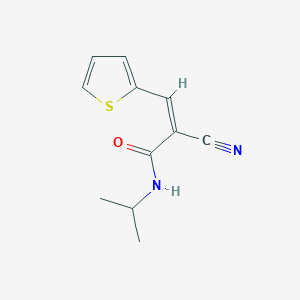
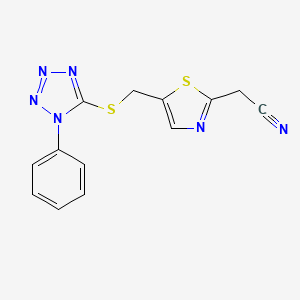
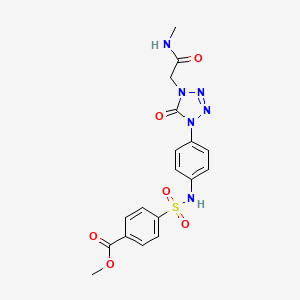
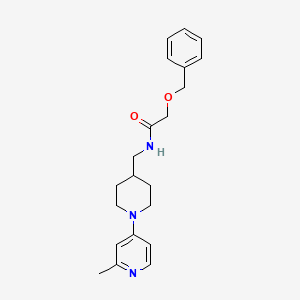
![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)
![2-(4-chlorophenoxy)-N-[(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2650849.png)